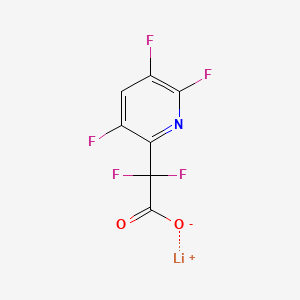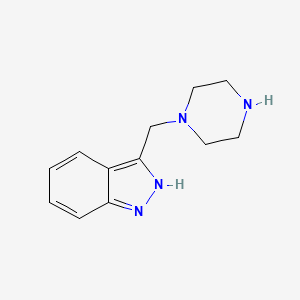
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-(2-Phenoxyethoxy)ethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The reaction can be represented as follows:
[ \text{C}_8\text{H}_10\text{O}2 + \text{ClSO}3\text{H} \rightarrow \text{C}{10}\text{H}{13}\text{ClO}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Reduction: It can be reduced to the corresponding sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride to sulfonamide.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from hydrolysis.
Alcohols and Thiols: Products of substitution reactions with alcohols and thiols.
科学研究应用
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, through the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2-Chloroethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
4-Chlorobenzylsulfonyl chloride: A sulfonyl chloride with a benzyl group, used in similar applications.
Ethanesulfonyl chloride: A simpler sulfonyl chloride compound with a shorter carbon chain.
Uniqueness
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is unique due to its phenoxyethoxy substituent, which imparts specific reactivity and properties. This makes it particularly useful in applications where the phenoxyethoxy group can enhance the desired chemical or biological activity.
属性
分子式 |
C10H13ClO4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC 名称 |
2-(2-phenoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c11-16(12,13)9-8-14-6-7-15-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI 键 |
LNDQTDABPXYCSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCOCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















